molecular formula C13H21N5O2 B2877209 8-(dimethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941886-12-0

8-(dimethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2877209
CAS No.: 941886-12-0
M. Wt: 279.344
InChI Key: OBFQKTWKVHLTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(dimethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C13H21N5O2 and its molecular weight is 279.344. The purity is usually 95%.
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Scientific Research Applications

Unusual Reaction with Trisamine

A study highlights the reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine, resulting in unexpected 8-dimethylamino-substituted products. This reaction underlines the potential for creating novel compounds with varied applications, emphasizing the complexity and versatility of reactions involving purine derivatives (Khaliullin & Shabalina, 2020).

Characterization of Impurities in 8-Chlorotheophylline

Research into the isolation and characterization of impurities in 8-chlorotheophylline utilized advanced chromatography and mass spectrometry. This study is crucial for understanding the purity and composition of pharmaceutical compounds, ensuring their safety and efficacy (Desai, Patel, & Gabhe, 2011).

Affinity and Evaluation of 8-Aminoalkyl Derivatives

Investigation into new 8-aminoalkyl derivatives of purine-2,6-dione explores their affinity for serotonin receptors and evaluates their potential psychotropic activity. This research is fundamental in the quest for new therapeutic agents addressing mental health disorders (Chłoń-Rzepa et al., 2013).

Cyclic Depsipeptides via Direct Amid Cyclization

The study on the formation of cyclic depsipeptides through direct amid cyclization of 3-(dimethylamino)-2,2-dimethyl-2H-azirine showcases the innovative approaches to synthesizing complex organic molecules. Such methodologies have broad implications in the development of peptides and depsipeptides with potential biological activity (Obrecht & Heimgartner, 1987).

Purine Alkaloids from Marine Sources

The discovery of new purine alkaloids from the South China Sea gorgonian Subergorgia suberosa emphasizes the significance of marine biodiversity in the search for novel compounds with potential pharmaceutical applications. This research not only expands the chemical space of purine derivatives but also highlights the therapeutic potential of natural products (Qi, Zhang, & Huang, 2008).

Properties

IUPAC Name

8-(dimethylamino)-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-8(2)7-18-9-10(14-12(18)15(3)4)16(5)13(20)17(6)11(9)19/h8H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFQKTWKVHLTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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